molecular formula C9H7N3O2 B1373453 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid CAS No. 1152523-86-8

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1373453
CAS No.: 1152523-86-8
M. Wt: 189.17 g/mol
InChI Key: RSHLQDXUKBUQRK-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid is a high-purity chemical compound serving as a versatile scaffold and key synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates two nitrogen-rich heterocycles—a pyrazole and a pyridine—linked to a carboxylic acid functional group, making it a valuable precursor for designing novel molecules . This compound is primarily used in pharmaceutical research as a building block for active pharmaceutical ingredients (APIs) and their impurities. The pyrazolyl-pyridine core is a privileged structure in medicinal chemistry, often found in compounds investigated for kinase inhibition . The carboxylic acid group allows for further synthetic diversification through amide coupling or esterification reactions, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . Key Research Applications: • Medicinal Chemistry: Serves as a critical intermediate in the synthesis of complex molecules, such as kinase inhibitors like Ruxolitinib and its related compounds . • Chemical Synthesis: The carboxylic acid group can be readily converted into acid chlorides or other active esters to facilitate nucleophilic acyl substitution reactions, leading to amides, esters, and more . • Material Science: Used as a ligand in coordination chemistry to construct metal-organic frameworks (MOFs) or catalysts, leveraging its multiple nitrogen binding sites . Handling and Storage: Store in a cool, dry place, sealed in dry conditions. The product is intended for research purposes in a laboratory setting only. Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-pyrazol-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHLQDXUKBUQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152523-86-8
Record name 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions to form the pyrazole ring . Another approach includes the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard coupling conditions. For example:

  • Reagents : Thionyl chloride (to form acid chloride intermediate), followed by reaction with 3,4-dimethoxyphenol or benzyl alcohols .

  • Conditions : Reflux in dichloromethane or DMF with triethylamine .

  • Products : Corresponding esters (e.g., benzyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate) in yields of 15–98% .

Electrophilic Aromatic Substitution

The pyridine ring participates in substitution reactions at electron-deficient positions:

  • Halogenation : Reaction with chlorine or bromine in the presence of FeCl₃ yields halogenated derivatives .

  • Nucleophilic Attack : Coordination with metal ions (e.g., Fe²⁺) forms complexes, as seen in spin-crossover systems where the pyridine nitrogen acts as a ligand .

Coordination Chemistry

The pyrazole nitrogen serves as a ligand in metal complexes:

  • Fe(II) Complexes : Forms [Fe(L)₂][BF₄]₂ complexes with distinct spin states (high-spin vs. low-spin) depending on substituents and solvent .

  • Catalytic Applications : Pyridine-2-carboxylic acid derivatives act as catalysts in multi-component reactions (e.g., Knoevenagel condensation) .

Cyclization Reactions

The pyrazole moiety participates in heterocycle formation:

  • Gould–Jacobs Reaction : Reacts with diethyl 2-(ethoxymethylene)malonate to form pyrazolo[3,4-b]pyridines via cyclodehydration .

  • Imidazo[4,5-b]pyridine Synthesis : Condensation with 2,3-diaminopyridine yields fused heterocycles under acidic conditions .

Oxidation

  • Reagents : KMnO₄ or H₂O₂ oxidizes the pyridine or pyrazole rings .

  • Products : Carboxylic acids or ketones, depending on the site of oxidation.

Reduction

  • Reagents : NaBH₄ or LiAlH₄ reduces carbonyl groups or unsaturated bonds .

  • Products : Alcohols or amines.

Key Reaction Pathways and Data

Reaction Type Reagents/Conditions Products Yield Source
EsterificationThionyl chloride, benzyl alcoholBenzyl ester derivatives15–98%
Gould–Jacobs CyclizationDiethyl 2-(ethoxymethylene)malonate4-Chloro-pyrazolo[3,4-b]pyridines62–98%
Metal ComplexationFe[BF₄]₂·6H₂O in acetoneSpin-crossover Fe(II) complexes93–98%
Knoevenagel CondensationAldehydes, dimedone, P2CAPyrazolo[3,4-b]quinolinones80–96%

Mechanistic Insights

  • Carbocation Intermediates : Multi-component reactions proceed via carbocation formation, stabilized by electron-rich groups (e.g., methoxy) .

  • Decarboxylation Pathways : Acid chlorides undergo decarboxylation to form reactive intermediates for cyclization .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid exhibit significant antimicrobial properties. A study evaluated a series of pyrazole derivatives, revealing that some compounds demonstrated potent activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance efficacy against specific pathogens .

Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds containing the 4-(1H-pyrazol-1-yl)pyridine moiety were found to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action often involves induction of apoptosis and inhibition of tumor growth through various biochemical pathways .

Catalytic Applications

Green Chemistry
this compound has been utilized as a catalyst in green synthesis processes. It facilitates multi-component reactions that yield complex organic molecules with high efficiency and selectivity. For example, it has been employed in synthesizing pyrazolo[3,4-b]quinolinones, showcasing its effectiveness in promoting reactions under mild conditions while minimizing environmental impact .

Recyclability in Catalysis
The compound’s catalytic properties are further enhanced by its recyclability. Studies indicate that it can be reused multiple times without significant loss of activity, making it an attractive option for sustainable chemical processes. In one study, the catalyst maintained over 80% efficiency after four cycles of use .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant activity against resistant bacterial strains with SAR indicating structural modifications enhance efficacy .
Study 2Anticancer PropertiesCompounds inhibited A549 and MCF-7 cell lines via apoptosis induction; potential for further development as anticancer agents .
Study 3Catalytic ApplicationsDemonstrated effectiveness as a catalyst for synthesizing complex organic molecules with high yields and low environmental impact .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid with analogous heterocyclic carboxylic acids, focusing on structural, physicochemical, and functional differences.

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid

  • CAS : 887206-82-8
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Key Differences :
    • Replaces the pyrazole group with a pyrrole ring, altering electronic properties. Pyrrole is less basic (pKa ~17) compared to pyrazole (pKa ~2.5), influencing solubility and reactivity.
    • Applications: Preferred in materials science for synthesizing polymers and dyes due to pyrrole’s aromaticity and planar structure .
    • Bioactivity: Less utilized in medicinal chemistry compared to pyrazole derivatives, which exhibit stronger hydrogen-bonding capabilities for target binding .

6-(1H-Pyrazol-1-yl)pyridine-2-carboxylic Acid

  • CAS : 852227-98-6
  • Molecular Formula : C₉H₇N₃O₂
  • Molecular Weight : 189.17 g/mol
  • Key Differences: Positional isomerism: The pyrazole group is at the 6-position of the pyridine ring instead of the 4-position. Steric Effects: Altered spatial arrangement may reduce steric hindrance in coordination complexes, enhancing ligand flexibility. Applications: Limited data, but positional differences likely affect binding affinities in enzyme inhibition studies .

Thieno[2,3-c]pyridine-2-carboxylic Acid, 4-(1H-Pyrazol-4-yl)

  • CAS : 870236-19-4
  • Molecular Formula : C₁₁H₇N₃O₂S
  • Molecular Weight : 245.26 g/mol
  • Key Differences: Incorporates a thienopyridine core fused with a pyrazole group, introducing sulfur atoms. Applications: Explored in optoelectronics and as a kinase inhibitor scaffold due to sulfur’s role in hydrophobic interactions .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Differences :
    • Pyrimidine ring instead of pyridine, with chlorine and methyl substituents.
    • Reactivity: Chlorine enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions.
    • Safety: Classified with precautionary measures (e.g., H315 skin irritation) due to halogenated structure .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 1152523-86-8 C₉H₇N₃O₂ 189.17 Pyrazole, carboxylic acid Pharmaceuticals, coordination chemistry
4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid 887206-82-8 C₁₀H₈N₂O₂ 188.18 Pyrrole, carboxylic acid Polymers, dyes
6-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid 852227-98-6 C₉H₇N₃O₂ 189.17 Pyrazole (6-position) Understudied, potential ligands
Thieno[2,3-c]pyridine-2-carboxylic acid, 4-(1H-pyrazol-4-yl) 870236-19-4 C₁₁H₇N₃O₂S 245.26 Thienopyridine, pyrazole Optoelectronics, kinase inhibitors
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Chlorine, methyl, pyrimidine Synthetic intermediates

Biological Activity

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features both pyrazole and pyridine moieties, which contribute to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

While the specific biological targets of this compound remain largely unidentified, pyrazole derivatives are known to influence numerous cellular processes. They are recognized for their ability to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in inflammation, cancer progression, and microbial resistance .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties. In vitro studies indicate that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism may involve inhibition of key enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism .
  • Antimicrobial Activity : Research indicates that compounds in this class possess significant antimicrobial properties against both bacterial and fungal strains. For instance, they have been effective against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyrazole derivatives are also being studied for their potential to modulate inflammatory pathways. They may act as enzyme inhibitors that reduce the production of pro-inflammatory cytokines .

Study 1: Anticancer Potential

A study focused on the synthesis and biological evaluation of pyrazole-based compounds demonstrated that several derivatives exhibited significant cytotoxicity against cancer cell lines. The most potent compounds showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells .

Study 2: Antimicrobial Efficacy

Another research effort explored the antimicrobial activities of various pyrazole derivatives, including those structurally related to this compound. Results indicated strong inhibition against E. coli and Aspergillus niger, suggesting potential applications in treating infections caused by resistant strains .

Summary Table of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInhibition of cell growth in MDA-MB-231 and HepG2
AntimicrobialEffective against Mycobacterium tuberculosis, E. coli, Aspergillus niger
Anti-inflammatoryModulation of cytokine production

Q & A

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound’s pharmacokinetic properties?

  • Methodology : Introduce substituents via late-stage functionalization (e.g., CH activation). Assess logP (HPLC-based), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Fluorination at the pyridine 5-position, as seen in related compounds, enhances metabolic resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
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4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

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